![molecular formula C15H17N3O2S B2533136 N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 872723-07-4](/img/structure/B2533136.png)
N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is a compound that likely features a complex structure with multiple functional groups. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative. For instance, the synthesis of furylmethyl nucleotides as mentioned in the first paper suggests that furan rings can be incorporated into larger, more complex molecules through catalytic processes .
Synthesis Analysis
The synthesis of complex molecules involving furan rings can be achieved through catalytic processes, as demonstrated in the first paper where Ni-Pd catalyzed addition-cyclization reactions were used to create furylmethyl nucleotides . Although the exact synthesis of this compound is not described, similar catalytic strategies could potentially be applied to construct its molecular framework.
Molecular Structure Analysis
The molecular structure of this compound would include a furan ring, as indicated by the name, which is known to participate in cyclization reactions to form various heterocyclic compounds . The presence of a pyridazine ring and a sulfanylacetamide group suggests a complex heterocyclic system with multiple sites for potential chemical reactivity.
Chemical Reactions Analysis
The reactivity of furan-containing compounds can involve nucleophilic addition, as seen with the reactions of furans with nucleophiles leading to detosylation and conversion to alkoxymethyl- and arylaminomethyl-furans . The sulfanyl group in the compound's name also suggests potential for reactions involving sulfur, such as the generation of sulfane sulfur species, which are known to have antioxidative and cytoprotective effects .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the provided papers, we can infer that the compound may exhibit properties typical of heterocyclic compounds with furan and pyridazine rings. These could include moderate polarity and potential for forming stable tautomeric structures. The presence of a sulfanyl group could confer additional reactivity, particularly in redox processes, as seen with other sulfur-containing compounds like N-acetyl cysteine .
Scientific Research Applications
Synthesis and Pharmacological Potential
Research has focused on the synthesis of derivatives related to N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, exploring their synthetic and pharmacological potential. For instance, the synthesis of new pyrolin derivatives incorporating the furan-2-yl group has been achieved. These derivatives exhibit significant antiexudative activity, indicating potential for further pharmacological exploration (Chalenko et al., 2019).
Antimicrobial Evaluation
Studies have also extended to the evaluation of antimicrobial properties of novel compounds bearing the sulfonamido moiety, incorporating heterocyclic frameworks similar to this compound. For example, novel thiazole, pyridone, and pyrazole derivatives have been synthesized, showing promising antibacterial and antifungal activities (Darwish et al., 2014).
Mechanism of Action Insights
Further research has provided insights into the mechanisms of action of compounds related to N-acetylcysteine (NAC), shedding light on the role of hydrogen sulfide and sulfane sulfur species in their antioxidative and cytoprotective activities. These findings may indirectly inform the scientific research applications of this compound derivatives (Pedre et al., 2021).
Anticancer Activity
The synthesis and evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have also been explored, demonstrating potent and selective cytotoxic effects against leukemia cell lines. This highlights the potential for these compounds in anticancer research (Horishny et al., 2021).
properties
IUPAC Name |
N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-14(16-11-4-1-2-5-11)10-21-15-8-7-12(17-18-15)13-6-3-9-20-13/h3,6-9,11H,1-2,4-5,10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAJURCJZUVTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330000 |
Source
|
Record name | N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815755 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
872723-07-4 |
Source
|
Record name | N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.